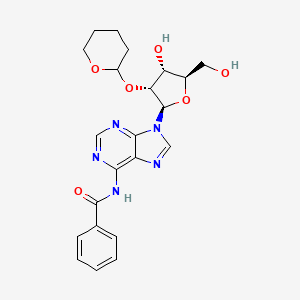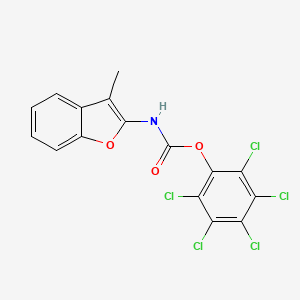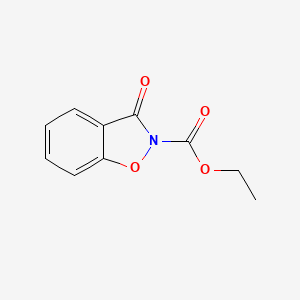![molecular formula C14H14N2O2S2 B12900407 3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one](/img/structure/B12900407.png)
3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one is a complex organic compound that belongs to the class of benzothiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one typically involves multiple steps. One common method includes the reaction of 3-ethylbenzo[d]thiazol-2(3H)-imine with appropriate reagents under controlled conditions. For instance, the reaction with thionyl chloride at 50-55°C for 4 hours can yield the desired intermediate . Further reactions involving cyclization and condensation steps lead to the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-tubercular agent.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s structure allows it to bind to enzymes or receptors, disrupting their normal function and leading to the desired biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, 3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one stands out due to its unique combination of the benzothiazole and oxazolidinone moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H14N2O2S2 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(5Z)-3-ethyl-5-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C14H14N2O2S2/c1-3-15-9-7-5-6-8-10(9)20-13(15)11-12(17)16(4-2)14(19)18-11/h5-8H,3-4H2,1-2H3/b13-11- |
Clé InChI |
JNOADJJNFHPXOI-QBFSEMIESA-N |
SMILES isomérique |
CCN\1C2=CC=CC=C2S/C1=C\3/C(=O)N(C(=S)O3)CC |
SMILES canonique |
CCN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)O3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine](/img/structure/B12900327.png)

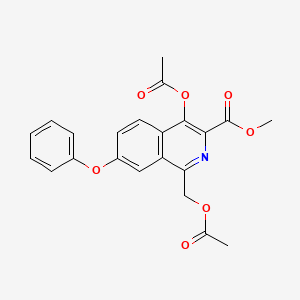

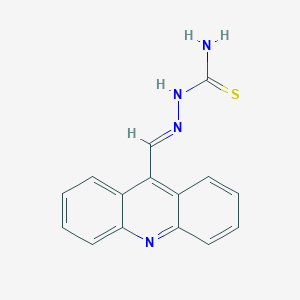

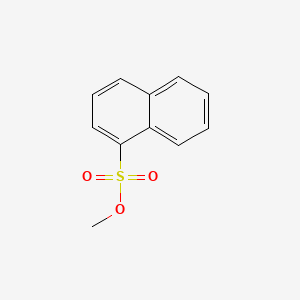
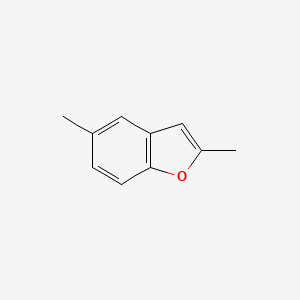
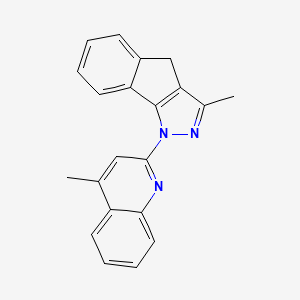
![1-(4-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12900384.png)
